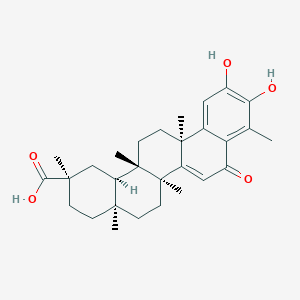

Wilforol A

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,4aS,6aR,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O5/c1-16-22-17(13-19(31)23(16)32)27(4)10-12-29(6)21-15-26(3,24(33)34)8-7-25(21,2)9-11-28(29,5)20(27)14-18(22)30/h13-14,21,31-32H,7-12,15H2,1-6H3,(H,33,34)/t21-,25-,26-,27+,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQDJLKXHZPMHH-CPISFEQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1O)O)C3(CCC4(C5CC(CCC5(CCC4(C3=CC2=O)C)C)(C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC(=C1O)O)[C@@]3(CC[C@]4([C@@H]5C[C@](CC[C@@]5(CC[C@@]4(C3=CC2=O)C)C)(C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317344 | |

| Record name | (-)-Wilforol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167882-66-8 | |

| Record name | (-)-Wilforol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167882-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Wilforol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tripterygium wilfordii extract mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Tripterygium wilfordii Extract

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tripterygium wilfordii Hook F (TwHF), a vine-like plant used for centuries in traditional Chinese medicine, possesses potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] These therapeutic effects are largely attributed to its complex array of bioactive compounds, most notably the diterpenoid triepoxide triptolide and the pentacyclic triterpenoid celastrol .[3][4] These molecules exert their profound biological effects by intervening in fundamental cellular processes, including transcription, protein folding, and stress-response signaling. This technical guide provides a detailed examination of the core mechanisms of action for these key compounds, presenting quantitative data, experimental methodologies, and visual pathway diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.

Triptolide: A Potent, Covalent Inhibitor of Eukaryotic Transcription

Triptolide is recognized as one of the most potent natural product inhibitors of cell proliferation and is a powerful anti-inflammatory agent.[4][5] Its primary mechanism revolves around the global suppression of transcription mediated by RNA Polymerase II (RNAPII), the enzyme responsible for transcribing all protein-coding genes.[6][7]

Core Mechanism: Irreversible Inhibition of the TFIIH Complex

The central molecular target of triptolide is the Xeroderma Pigmentosum group B (XPB) protein, a critical subunit of the general transcription factor TFIIH.[8][9][10]

-

Covalent Binding: Triptolide possesses a unique tri-epoxide structure that allows it to form an irreversible covalent bond with a specific cysteine residue (Cys342) in the XPB protein.[8][10]

-

Inhibition of ATPase Activity: XPB functions as a DNA-dependent ATPase and helicase, which is essential for unwinding the DNA promoter region to allow RNAPII to initiate transcription.[9][11] By binding to XPB, triptolide directly inhibits this ATPase activity, effectively locking the pre-initiation complex and preventing the start of transcription.[8][9][11] This accounts for the rapid and potent global shutdown of mRNA synthesis observed upon triptolide treatment.[6][8]

Downstream Effect: Induction of RNA Polymerase II Degradation

Prolonged exposure or higher concentrations of triptolide trigger a secondary mechanism that amplifies its transcriptional blockade: the degradation of RNAPII itself.

-

Hyperphosphorylation of Rpb1: Triptolide's inhibition of TFIIH leads to stalling of the RNAPII complex at promoters.[11] This stalled state triggers hyperphosphorylation of the C-terminal domain (CTD) of Rpb1, the largest subunit of RNAPII, a process mediated by the CDK7 kinase, another component of the TFIIH complex.[6][11]

-

Proteasome-Dependent Degradation: The hyperphosphorylated Rpb1 is then ubiquitinated and targeted for degradation by the proteasome.[6][11] This physical elimination of the polymerase enzyme ensures a more sustained and profound transcriptional arrest, contributing significantly to triptolide's high cytotoxic potency against cancer cells.[6]

Impact on Inflammatory and Survival Pathways

The global shutdown of transcription has profound consequences for cellular signaling, particularly for pathways that rely on the rapid synthesis of short-lived mRNAs.

-

NF-κB Inhibition: The Nuclear Factor-κB (NF-κB) pathway is a master regulator of inflammation. Its activation requires the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules (VCAM-1).[5][12][13] Triptolide potently suppresses the inflammatory response by blocking the transcription of these NF-κB target genes.[5][14]

-

Induction of Apoptosis: Many cancers overexpress anti-apoptotic proteins like Mcl-1 and c-IAP, which have short half-lives. By halting the transcription needed to replenish these survival proteins, triptolide sensitizes cancer cells to apoptosis.[9][12][15] This depletion of survival factors, combined with the general cellular stress from transcription arrest, robustly triggers programmed cell death.[9][16]

Celastrol: A Pleiotropic Modulator of Cellular Stress Responses

Celastrol, another key active compound from TwHF, exhibits anti-inflammatory, anti-obesity, and anti-cancer effects through distinct, yet sometimes overlapping, mechanisms compared to triptolide.[4][17][18] Its actions primarily involve the modulation of protein chaperones and key signaling nodes that regulate inflammation and cell survival.

Core Mechanism: Inhibition of the Hsp90 Chaperone System

Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of hundreds of "client" proteins, many of which are oncogenic kinases and transcription factors.[19][20]

-

Disruption of Hsp90-Cdc37 Interaction: Unlike classic Hsp90 inhibitors that target the N-terminal ATP-binding site, celastrol binds to the C-terminal domain of Hsp90.[19][21] This binding allosterically modulates Hsp90's activity and, crucially, disrupts its interaction with the co-chaperone Cdc37.[19][22] Cdc37 is essential for loading protein kinase clients onto the Hsp90 machinery.[19]

-

Client Protein Degradation: By preventing the Hsp90-Cdc37 interaction, celastrol blocks the proper chaperoning of oncogenic kinases such as AKT, RIPK, and receptor tyrosine kinases.[19][23] These destabilized client proteins are then ubiquitinated and degraded by the proteasome, leading to the collapse of multiple oncogenic signaling pathways.

Downstream Effect: ROS-Dependent Inhibition of the JAK/STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively active in many cancers and promotes proliferation, survival, and metastasis.[24][25]

-

Induction of Reactive Oxygen Species (ROS): Celastrol treatment leads to a significant increase in intracellular ROS levels, primarily through effects on the mitochondria.[26][27]

-

Inhibition of STAT3 Phosphorylation: This accumulation of ROS inhibits the upstream Janus kinase (JAK), which is responsible for phosphorylating and activating STAT3.[24][26][27] Celastrol thereby suppresses the levels of phosphorylated STAT3 (p-STAT3), preventing its dimerization, nuclear translocation, and transcriptional activity.[24][25] This leads to the downregulation of STAT3 target genes involved in survival (e.g., Mcl-1, Survivin) and cell cycle progression.[25]

Impact on Inflammatory Pathways

Similar to triptolide, celastrol is a potent anti-inflammatory agent that also targets the NF-κB pathway, albeit through a different mechanism.[28][29]

-

Inhibition of IKK: Evidence suggests that celastrol can directly target and inhibit the IκB kinase (IKK) complex.[29] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[29] By keeping NF-κB inactive in the cytoplasm, celastrol effectively blocks the transcription of pro-inflammatory genes.[28]

Quantitative Analysis of Bioactivity

The potent biological effects of triptolide and celastrol are reflected in their low nanomolar to micromolar effective concentrations across a range of assays and cell lines.

Table 1: In Vitro Efficacy of Triptolide

| Parameter | Cell Line / System | Value | Reference |

|---|---|---|---|

| IC₅₀ (Transcription Inhibition) | HeLa Cells (RNA Synthesis) | 62 nM | [15] |

| A549 Cells | 139 nM | [30] | |

| THP-1 Cells | 105 nM | [30] | |

| IC₅₀ (RNAPII Transcription) | In vitro assay | 200 nM | [15] |

| Average IC₅₀ (Antiproliferative) | NCI-60 Cancer Cell Panel | 12 nM | [9][15] |

| IC₅₀ (Luciferase Reporter) | Elk1-dependent | 10 nM | [7] |

| CREB-dependent | 13 nM | [7] |

| Effective Concentration (Apoptosis) | PC12 Cells (vs. Aβ) | 10 pM (1x10⁻¹¹ M) |[31] |

Table 2: In Vitro and In Vivo Efficacy of Celastrol

| Parameter | Cell Line / System | Value | Reference |

|---|---|---|---|

| IC₅₀ (Antiproliferative) | Ovarian Cancer (SKOV3, A2780) | 0.14 - 0.25 µM | [32] |

| Effective Dose (In Vivo) | Melanoma Xenograft Mouse Model | 1 mg/kg | [12] |

| Effect on STAT3 | NSCLC Cells | Dose-dependent ↓ in p-STAT3 | [26][27] |

| Effect on Hsp90 | Pancreatic Cancer Cells | Disruption of Hsp90-Cdc37 |[19] |

Key Experimental Methodologies

The elucidation of these mechanisms relies on a suite of standard and specialized molecular biology techniques.

Protocol: Western Blot Analysis of Pathway Modulation

This is a cornerstone technique used to measure changes in protein levels and activation states (e.g., phosphorylation).

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, A549, SKOV3) at a density of 1x10⁶ cells per 60 mm dish. Allow cells to adhere overnight. Treat with various concentrations of triptolide (e.g., 10-200 nM) or celastrol (e.g., 0.1-5 µM) for specified time points (e.g., 2, 6, 12, 24 hours).

-

Protein Extraction: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by size on a 4-20% polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Incubate the membrane with a primary antibody (e.g., anti-Rpb1, anti-p-STAT3, anti-STAT3, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein levels relative to a loading control (e.g., β-actin).

Protocol: Transcriptional Activity Assay (Luciferase Reporter)

This assay is used to measure the activity of specific transcription factors (e.g., NF-κB, STAT3).

-

Plasmid Transfection: Co-transfect cells (e.g., HEK293T) with two plasmids: a reporter plasmid containing a luciferase gene downstream of a promoter with binding sites for the transcription factor of interest (e.g., 3x-NF-κB-luc), and a control plasmid expressing Renilla luciferase for normalization.

-

Treatment and Stimulation: After 24 hours, pre-treat the cells with various concentrations of triptolide or celastrol for 1-2 hours. Subsequently, stimulate the cells with an appropriate agonist (e.g., TNF-α to activate NF-κB, IL-6 to activate STAT3) for 6-8 hours.

-

Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided in a dual-luciferase assay kit.

-

Luminometry: Measure the firefly luciferase activity, followed by the Renilla luciferase activity, in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold-change in transcriptional activity relative to the stimulated, untreated control.

Conclusion and Future Directions

The bioactive compounds within Tripterygium wilfordii extract, particularly triptolide and celastrol, are powerful modulators of fundamental cellular machinery. Triptolide functions as a high-potency, covalent inhibitor of transcription via its targeting of XPB, leading to a global shutdown of gene expression that disproportionately affects inflammatory and cancer survival pathways. Celastrol acts as a pleiotropic agent, disrupting the Hsp90 chaperone system and inhibiting pro-inflammatory and pro-survival pathways like JAK/STAT3 and NF-κB.

The distinct yet complementary mechanisms of these compounds explain the broad therapeutic window of the whole extract. For drug development professionals, these molecules offer validated targets (XPB, Hsp90) and unique chemical scaffolds for the design of next-generation anti-inflammatory and anti-cancer therapeutics. Future research will focus on developing derivatives with improved therapeutic indices, minimizing the toxicity associated with these potent natural products while retaining their profound efficacy.[3][9]

References

- 1. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 5. What is Triptolide used for? [synapse.patsnap.com]

- 6. Triptolide (TPL) Inhibits Global Transcription by Inducing Proteasome-Dependent Degradation of RNA Polymerase II (Pol II) | PLOS One [journals.plos.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. XPB, a Subunit of TFIIH, Is a Target of the Natural Product Triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 14. meddiscoveries.org [meddiscoveries.org]

- 15. Triptolide | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]

- 16. Tripterygium Wilfordii Extract (Triptolide) and Amygdalin Promotes Cell death in Cancer Cells: True or a Myth [sciepub.com]

- 17. Celastrol and Its Role in Controlling Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. "Feasibility of Integrating Tripterygium wilfordii into Modern Cancer T" by Andy Vo [scholarscompass.vcu.edu]

- 19. Characterization of Celastrol to Inhibit Hsp90 and Cdc37 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Celastrol-type HSP90 modulators allow for potent cardioprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The effect of celastrol, a triterpene with antitumorigenic activity, on conformational and functional aspects of the human 90kDa heat shock protein Hsp90α, a chaperone implicated in the stabilization of the tumor phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Characterization of celastrol to inhibit hsp90 and cdc37 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Celastrol regulates multiple nuclear transcription factors belonging to HSP90's clients in a dose- and cell type-dependent way - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The anti-cancer mechanism of Celastrol by targeting JAK2/STAT3 signaling pathway in gastric and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis of a celastrol derivative as a cancer stem cell inhibitor through regulation of the STAT3 pathway for treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Celastrol and its Role in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 30. openaccessjournals.com [openaccessjournals.com]

- 31. [Effect of Chinese herb Tripterygium wilfordii Hook F monomer triptolide on apoptosis of PC12 cells induced by Abeta1-42] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Synthesis of a celastrol derivative as a cancer stem cell inhibitor through regulation of the STAT3 pathway for treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioactive Compounds from Thunder God Vine: A Technical Guide for Researchers

Introduction

Tripterygium wilfordii, commonly known as Thunder God Vine, is a perennial vine native to China, Japan, and Korea. For centuries, it has been a staple in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis, psoriasis, and other inflammatory and autoimmune diseases.[1][2] Modern scientific investigation has identified a plethora of bioactive compounds within this plant, with diterpenoids and triterpenoids being the most pharmacologically significant. This technical guide provides an in-depth overview of the core bioactive compounds from Thunder God Vine, their mechanisms of action, quantitative data on their biological activities, and detailed experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals.

Over 400 natural products have been isolated and characterized from Tripterygium wilfordii, including diterpenoids, triterpenoids, alkaloids, and glycosides.[3] Among these, triptolide and celastrol have emerged as the most extensively studied and promising therapeutic candidates.[3][4][5] Triptolide, a diterpene triepoxide, exhibits potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[6] Celastrol, a pentacyclic triterpenoid, also demonstrates significant anti-inflammatory, anti-cancer, and has shown potential in treating obesity and neurodegenerative diseases.[7][8]

This guide will focus primarily on triptolide and celastrol, summarizing their biological activities and the signaling pathways they modulate.

Core Bioactive Compounds and Their Activities

The primary bioactive constituents of Thunder God Vine are triptolide and celastrol, both of which have demonstrated a wide range of pharmacological effects.

Triptolide

Triptolide is a potent anti-inflammatory and immunosuppressive agent.[6] It also exhibits broad-spectrum anti-cancer activity against numerous cancer cell lines. Its therapeutic potential is, however, limited by its narrow therapeutic window and significant toxicity.[9]

Celastrol

Celastrol is another major bioactive compound with potent anti-inflammatory and anti-cancer activities.[10] It has also been shown to have anti-obesity effects by enhancing leptin sensitivity.[11] Like triptolide, celastrol's clinical application is hampered by its poor water solubility and potential for toxicity.[12]

Quantitative Data on Biological Activities

The following tables summarize the in vitro efficacy of triptolide and celastrol against various cancer cell lines and in inflammatory models, as indicated by their half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of Triptolide in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| MV-4-11 | Acute Myeloid Leukemia | < 30 | 24 | [13] |

| KG-1 | Acute Myeloid Leukemia | < 30 | 24 | [13] |

| THP-1 | Acute Myeloid Leukemia | < 30 | 24 | [13] |

| HL-60 | Acute Myeloid Leukemia | < 30 | 24 | [13] |

| Capan-1 | Pancreatic Cancer | 10 | 48 | [14] |

| Capan-2 | Pancreatic Cancer | 20 | 48 | [14] |

| SNU-213 | Pancreatic Cancer | 9.6 | 48 | [14] |

| MCF-7 | Breast Cancer | 11.2 | 72 | [15] |

| MDA-MB-231 | Breast Cancer | 25.1 | 72 | [15] |

| HuCCT1 | Cholangiocarcinoma | 12.6 ± 0.6 | 48 | [16] |

| QBC939 | Cholangiocarcinoma | 20.5 ± 4.2 | 48 | [16] |

| FRH0201 | Cholangiocarcinoma | 18.5 ± 0.7 | 48 | [16] |

| HeLa | Cervical Cancer | 62 | Not Specified | |

| Average of 60 Cancer Cell Lines | Various | 12 | Not Specified |

Table 2: IC50 Values of Celastrol in Cancer and Inflammatory Models

| Cell Line/Model | Condition | IC50 (µM) | Reference |

| H460 | Non-Small Cell Lung Cancer | 1.288 | [17] |

| PC-9 | Non-Small Cell Lung Cancer | 2.486 | [17] |

| H520 | Non-Small Cell Lung Cancer | 1.225 | [17] |

| NOX1 Inhibition | Inflammation (NADPH Oxidase) | 0.41 | [18] |

| NOX2 Inhibition | Inflammation (NADPH Oxidase) | 0.59 | [18] |

| NOX4 Inhibition | Inflammation (NADPH Oxidase) | 2.7 | [18] |

| NOX5 Inhibition | Inflammation (NADPH Oxidase) | 3.13 | [18] |

Signaling Pathways and Mechanisms of Action

Triptolide and celastrol exert their biological effects by modulating several key signaling pathways.

Triptolide: Inhibition of NF-κB and RNA Polymerase II

A primary mechanism of triptolide's anti-inflammatory and anti-cancer activity is the inhibition of the NF-κB signaling pathway.[19] Triptolide has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[19] This leads to the downregulation of NF-κB target genes involved in inflammation and cell survival.

Triptolide also directly inhibits RNA polymerase II (RNAPII), leading to a global shutdown of transcription.[20] This is achieved by triptolide binding to the XPB subunit of the transcription factor TFIIH, which is a component of the RNAPII complex.[21] This inhibition of transcription contributes significantly to its pro-apoptotic effects.

Celastrol: Modulation of JAK/STAT and Hsp90 Signaling

Celastrol has been shown to inhibit the JAK/STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[8] By inhibiting the phosphorylation of JAK and STAT proteins, celastrol can suppress the expression of downstream target genes involved in inflammation and cell proliferation.

Celastrol is also a known inhibitor of Hsp90, a molecular chaperone that is critical for the stability and function of many oncogenic proteins.[14] Celastrol disrupts the interaction between Hsp90 and its co-chaperone Cdc37, leading to the degradation of Hsp90 client proteins and subsequent apoptosis in cancer cells.[14][22]

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of bioactive compounds from Thunder God Vine, as well as for key in vitro assays to evaluate their biological activity.

Extraction and Isolation of Triptolide and Celastrol

The following protocol describes a general method for the extraction and separation of triptolide and celastrol from the root of Tripterygium wilfordii.

Workflow Diagram

Detailed Protocol:

-

Plant Material Preparation: The dried roots of Tripterygium wilfordii are ground into a fine powder.[23]

-

Extraction:

-

Method A (Ethanol Extraction): The powdered root material is refluxed with 95% ethanol. The extraction is typically repeated multiple times to ensure maximum yield. The ethanol extracts are then combined.[24]

-

Method B (Ethyl Acetate Extraction): The powdered root material is soaked in ethyl acetate for an extended period, followed by filtration. Ethyl acetate is reported to have a higher selectivity for triptolide.[24]

-

-

Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to obtain a crude extract.[23]

-

Column Chromatography:

-

The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto silica gel.

-

The silica gel with the adsorbed extract is loaded onto a silica gel column.

-

The column is eluted with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate) to separate the different compounds.[24]

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing triptolide and celastrol.

-

Purification: Fractions containing the desired compounds are combined and subjected to further purification steps, such as preparative HPLC or recrystallization, to obtain pure triptolide and celastrol.[25]

-

Structure Elucidation: The identity and purity of the isolated compounds are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[24]

In Vitro Biological Assays

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[26][27]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., triptolide or celastrol) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[27]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot for NF-κB Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of the NF-κB pathway.

-

Cell Lysis: After treatment with the compound and/or a stimulant (e.g., LPS or TNF-α), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for JAK/STAT Pathway Analysis

Immunofluorescence allows for the visualization of the subcellular localization of proteins, such as the nuclear translocation of STAT proteins.[28][29]

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the compound and/or a cytokine stimulant.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block with a solution containing BSA and normal goat serum to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody against the phosphorylated form of a STAT protein (e.g., p-STAT3).

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

RNA Polymerase II Inhibition Assay

The effect of triptolide on RNA polymerase II activity can be assessed by measuring the incorporation of radiolabeled uridine into newly synthesized RNA.[30][31]

-

Cell Treatment: Treat cells with varying concentrations of triptolide for a specified time.

-

Radiolabeling: Add [3H]-uridine to the cell culture medium and incubate to allow for its incorporation into newly synthesized RNA.

-

RNA Extraction: Lyse the cells and extract the total RNA.

-

Scintillation Counting: Measure the amount of incorporated [3H]-uridine in the RNA fraction using a scintillation counter. A decrease in radioactivity indicates inhibition of RNA synthesis.

Hsp90-Cdc37 Interaction Assay

The disruption of the Hsp90-Cdc37 interaction by celastrol can be evaluated using a co-immunoprecipitation assay.[14][22]

-

Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against Hsp90 or Cdc37, followed by the addition of protein A/G-agarose beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins and analyze the presence of the co-immunoprecipitated protein (Cdc37 or Hsp90, respectively) by Western blotting. A decrease in the co-precipitated protein in celastrol-treated samples indicates disruption of the interaction.

Conclusion

The bioactive compounds from Thunder God Vine, particularly triptolide and celastrol, hold immense therapeutic potential. Their potent anti-inflammatory, immunosuppressive, and anti-cancer activities are attributed to their ability to modulate critical cellular signaling pathways. This technical guide provides a comprehensive resource for researchers, offering quantitative data on their efficacy and detailed experimental protocols to facilitate further investigation into these promising natural products. However, the significant toxicity associated with these compounds necessitates further research into the development of safer derivatives and targeted drug delivery systems to fully realize their clinical utility.

References

- 1. Simultaneous determination of triptolide, tripterifordin, celastrol and nine sesquiterpene alkaloids in Tripterygium preparations using high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Celastrol: A Promising Agent Fighting against Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of celastrol derivatives as potent antitumor agents with STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Traceability of chemicals from Tripterygium Wilfordii Hook. f. in raw honey and the potential synergistic effects of honey on acute toxicity induced by celastrol and triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

- 8. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The role of celastrol in inflammation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Breakthrough: Weight loss drug from highly toxic plant can now be produced in yeast | EurekAlert! [eurekalert.org]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of Celastrol to Inhibit Hsp90 and Cdc37 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Triptolide (TPL) Inhibits Global Transcription by Inducing Proteasome-Dependent Degradation of RNA Polymerase II (Pol II) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. RNA Pol II inhibition activates cell death independently from the loss of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of celastrol to inhibit hsp90 and cdc37 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CN103919835A - Method for preparing tripterygium wilfordii extract by using triterpenes as main components and pharmaceutical application of tripterygium wilfordii extract - Google Patents [patents.google.com]

- 24. Extraction Process, Separation and Identification of Triptolide from Tripterygium Wilfordii Hook. f. Extract [plantextractwholesale.com]

- 25. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Triptolide Induced Transcriptional Arrest is Associated with Changes in Nuclear Sub-Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 31. aacrjournals.org [aacrjournals.org]

Triptolide and celastrol discovery and origin

An In-depth Technical Guide to the Discovery and Origin of Triptolide and Celastrol

Introduction

Triptolide and celastrol are two potent bioactive natural products isolated from the medicinal plant Tripterygium wilfordii Hook F, commonly known as "Thunder God Vine" or "Lei Gong Teng".[1][2][3] This plant has a long history in traditional Chinese medicine for treating autoimmune and inflammatory diseases like rheumatoid arthritis.[1][3][4] Triptolide, a diterpenoid triepoxide, and celastrol, a pentacyclic triterpenoid, are considered the most active and promising components of the plant, exhibiting a wide range of pharmacological activities, including anti-inflammatory, immunosuppressive, anti-cancer, and anti-obesity effects.[3][5][6] However, their clinical application has been limited by their narrow therapeutic window and significant toxicity.[5][7] This guide provides a detailed overview of the discovery, origin, mechanisms of action, and key experimental methodologies for these two significant compounds.

Triptolide

Triptolide is a diterpenoid epoxide and is considered one of the primary active ingredients of Tripterygium wilfordii.[1][8] Its complex chemical structure and potent biological activities have made it a subject of intense research.[4][9]

Discovery and Origin

Triptolide was first isolated and characterized in 1972 by S. Morris Kupchan and his colleagues from the roots of Tripterygium wilfordii.[1][3][5] Their research identified its significant anti-leukemic effects, marking the beginning of extensive investigation into its pharmacological properties.[1][4] Triptolide's natural abundance in the plant is extremely low, approximately 66.5 μg/g, which makes extraction and purification for industrial-scale production challenging.[1] It is primarily found in the root of the plant.[10][11]

Biological Activities and Quantitative Data

Triptolide exhibits a broad spectrum of biological activities, including potent anti-inflammatory, immunosuppressive, and anti-cancer effects.[11][12][13] It has been shown to inhibit cell proliferation, induce apoptosis, and suppress tumor metastasis in various cancer cell lines.[14][15]

| Cell Line | Assay Type | Endpoint | Concentration/Dosage | Observed Effect | Reference(s) |

| A549/TaxR (Lung Cancer) | SRB Assay | IC50 | 15.6 nM | Inhibition of cell proliferation. | [16] |

| MV-4-11 (Leukemia) | Annexin V/PI Staining | Apoptosis | 5, 10, 20, 50 nM (48h) | 4.44%, 7.56%, 54.70%, 98.07% apoptotic cells, respectively. | [17] |

| Various Cancer Lines | Xenograft Mouse Model | Tumor Growth Inhibition | 20, 50, 100 µg/kg/day (18 days) | 49.34%, 94.20%, 99.36% inhibition in THP-1 model, respectively. | [17] |

| A549/TaxR (Lung Cancer) | Xenograft Mouse Model | Tumor Growth | 0.4 mg/kg and 0.8 mg/kg | Significant reduction in tumor growth and weight. | [16] |

| Elk1-dependent reporter | Luciferase Assay | IC50 | 10 nM | Inhibition of Elk1-dependent transcription. | [18] |

| CREB-dependent reporter | Luciferase Assay | IC50 | 13 nM | Inhibition of CREB-dependent transcription. | [18] |

Mechanism of Action

Triptolide's mechanism of action is complex and involves multiple targets. A primary mechanism is the inhibition of transcription.[18] Triptolide covalently binds to the Cys342 residue of the XPB (ERCC3) subunit of the general transcription factor TFIIH.[1][8] This interaction inhibits the DNA-dependent ATPase activity of XPB, leading to the inhibition of RNA polymerase II (RNAPII)-mediated transcription initiation.[1][3] This global transcriptional inhibition leads to the rapid depletion of short-lived mRNAs, including those encoding oncogenes and cell cycle regulators.[18]

Additionally, triptolide modulates several key signaling pathways:

-

NF-κB Signaling : It is a potent inhibitor of the NF-κB pathway, which is crucial for inflammatory responses.[4][12][13] Triptolide can disrupt the interaction between the p65 subunit of NF-κB and transcriptional coactivators.[13]

-

MAPK Signaling : The compound has been shown to inhibit the activation of MAPK pathways (p38, JNK, and ERK), which are involved in inflammation and cell proliferation.[19]

-

Apoptosis Pathways : Triptolide induces apoptosis by activating caspases (caspase-3, caspase-9) and modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria.[14]

-

STAT3 Signaling : It can inhibit the IL-6/STAT3 signaling pathway, further contributing to its anti-inflammatory and anti-cancer effects.[1][4]

References

- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 2. Frontiers | Celastrol: A Spectrum of Treatment Opportunities in Chronic Diseases [frontiersin.org]

- 3. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

- 4. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Celastrol and its Role in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application [frontiersin.org]

- 8. Triptolide - Wikipedia [en.wikipedia.org]

- 9. Pharmacological activity and clinical progress of Triptolide and its derivatives LLDT-8, PG490-88Na, and Minnelide: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation, purification, and characterization of immunosuppressive compounds from tripterygium: triptolide and tripdiolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triptolide: Significance and symbolism [wisdomlib.org]

- 12. What is Triptolide used for? [synapse.patsnap.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]

Wilforol A: A Comprehensive Technical Guide on its Natural Sources, Synthesis, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilforol A, a pentacyclic triterpenoid of the friedelane subclass, is a bioactive natural product isolated from Tripterygium wilfordii, a vine native to East Asia and long used in traditional Chinese medicine. This technical guide provides an in-depth overview of the current scientific knowledge regarding this compound, focusing on its natural sourcing, biosynthetic origins, and potential for chemical synthesis. Detailed experimental protocols for extraction and analysis are presented, alongside a summary of its known biological activities and the signaling pathways it may modulate. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Extraction

This compound is a constituent of the plant Tripterygium wilfordii, also known as "Thunder God Vine". This perennial vine, belonging to the Celastraceae family, is the primary natural source of this compound[1]. The roots and root bark of T. wilfordii are particularly rich in a variety of bioactive molecules, including diterpenoids and triterpenoids[2].

Quantitative Analysis

While a precise yield for this compound from Tripterygium wilfordii is not extensively documented in publicly available literature, related studies on other major triterpenoids and diterpenoids from the same plant, such as triptolide and tripdiolide, have reported yields in the range of micrograms per gram of dried plant material. For instance, the ethyl acetate extract of T. wilfordii roots has been found to contain triptolide and tripdiolide at concentrations of 807.32 ± 51.94 µg/g and 366.13 ± 17.21 µg/g of extract, respectively[2]. The concentration of this compound is likely to be within a similar order of magnitude, though specific quantitative analysis is required for a definitive value. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a suitable technique for the quantification of this compound in plant extracts[3].

Table 1: Reported Yields of Major Terpenoids from Tripterygium wilfordii Root Extract

| Compound | Yield (µg/g of ethyl acetate extract) | Analytical Method | Reference |

| Triptolide | 807.32 ± 51.94 | SPE-HPLC | [2] |

| Tripdiolide | 366.13 ± 17.21 | SPE-HPLC | [2] |

Experimental Protocol: Extraction and Isolation of Triterpenoids from Tripterygium wilfordii

The following protocol is a general method for the extraction of triterpenoids from the roots of Tripterygium wilfordii. Further purification steps would be necessary to isolate this compound.

Materials:

-

Dried and powdered roots of Tripterygium wilfordii

-

Ethanol (95%)

-

Ethyl acetate

-

n-Hexane

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Soxhlet apparatus (optional)

Procedure:

-

Extraction:

-

The dried and powdered root material is extracted with 95% ethanol using a Soxhlet apparatus or by maceration at room temperature for an extended period.

-

The ethanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. Triterpenoids are typically enriched in the less polar fractions (dichloromethane and ethyl acetate).

-

-

Chromatographic Separation:

-

The ethyl acetate fraction, which is expected to contain this compound, is subjected to column chromatography on silica gel.

-

A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol, is used to separate the different classes of compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing triterpenoids.

-

-

Purification by HPLC:

-

Fractions enriched with this compound are further purified by preparative or semi-preparative HPLC on a C18 reversed-phase column.

-

An isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile and water, or methanol and water, is typically employed.

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

dot

Figure 1. Workflow for the extraction and purification of this compound.

Biosynthesis of this compound

This compound belongs to the friedelane class of pentacyclic triterpenoids. The biosynthesis of these complex molecules in plants begins with the cyclization of 2,3-oxidosqualene. In Tripterygium wilfordii, this crucial step is catalyzed by specific oxidosqualene cyclases (OSCs)[1][4].

The proposed biosynthetic pathway for the friedelane scaffold, which is the core structure of this compound, is as follows:

-

Formation of 2,3-Oxidosqualene: The universal precursor for triterpenoid biosynthesis, 2,3-oxidosqualene, is formed from the isoprenoid pathway via the cyclization of squalene.

-

Cyclization to Friedelin: The enzyme friedelin synthase, a type of oxidosqualene cyclase (specifically TwOSC1 and TwOSC3 in T. wilfordii), catalyzes the intricate cyclization and rearrangement of 2,3-oxidosqualene to form the pentacyclic triterpene, friedelin[1][4].

-

Post-cyclization Modifications: Friedelin then undergoes a series of post-cyclization modifications, including hydroxylations, oxidations, and other enzymatic transformations, to yield the diverse array of friedelane-type triterpenoids found in the plant, including this compound. The specific enzymes responsible for the conversion of friedelin to this compound have not yet been fully elucidated.

dot

Figure 2. Proposed biosynthetic pathway of the this compound scaffold.

Chemical Synthesis

To date, a total synthesis or semi-synthesis of this compound has not been reported in the scientific literature. The complex pentacyclic structure with multiple stereocenters presents a significant challenge for chemical synthesis. However, synthetic efforts towards other friedelane triterpenoids could provide a foundation for future synthetic routes to this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively studied as a single, isolated compound. However, extracts of Tripterygium wilfordii containing a mixture of triterpenoids, including this compound, have demonstrated a wide range of pharmacological effects, such as anti-inflammatory, immunosuppressive, and anti-cancer activities[5].

The precise molecular targets and signaling pathways modulated by this compound remain to be elucidated. It is plausible that, like other pentacyclic triterpenoids, this compound may interact with key cellular signaling cascades involved in inflammation and cell proliferation. Further research is necessary to determine the specific mechanism of action of this compound and its potential as a therapeutic agent.

Conclusion and Future Directions

This compound is a structurally complex pentacyclic triterpenoid with potential biological significance, originating from the medicinal plant Tripterygium wilfordii. While the general biosynthetic pathway of its friedelane scaffold is understood, the specific enzymatic steps leading to this compound and its complete chemical synthesis remain to be explored. Furthermore, detailed investigations into its pharmacological activities and molecular mechanisms are warranted to fully assess its therapeutic potential. Future research should focus on the quantitative analysis of this compound in T. wilfordii, the development of efficient isolation protocols, the elucidation of its complete biosynthetic pathway, and the exploration of its biological functions and potential as a drug lead.

References

- 1. Preparative separation of a terpenoid and alkaloids from Tripterygium wilfordii Hook. f. using high-performance counter-current chromatography. Comparison of various elution and operating strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and comparison of compounds in commercial Tripterygium wilfordii genus preparations with HPLC-QTOF/MS based on molecular networking and multivariate statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ccmu.edu.cn [ccmu.edu.cn]

- 5. mdpi.com [mdpi.com]

The Double-Edged Sword: An Ethnopharmacological Guide to Tripterygium wilfordii

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tripterygium wilfordii, commonly known as Thunder God Vine, holds a significant place in traditional Chinese medicine for its potent anti-inflammatory and immunosuppressive properties. For centuries, it has been employed to treat a range of ailments, particularly autoimmune disorders like rheumatoid arthritis. Modern scientific investigation has identified a wealth of bioactive compounds, with the diterpenoid triptolide and the triterpenoid celastrol being the most prominent. These molecules exert their profound pharmacological effects by modulating key signaling pathways implicated in inflammation and cell proliferation, including NF-κB, MAPK, and PI3K/Akt. However, the therapeutic potential of Tripterygium wilfordii is shadowed by its significant toxicity, which necessitates a thorough understanding of its ethnopharmacology for safe and effective drug development. This technical guide provides a comprehensive overview of the traditional uses, phytochemistry, pharmacology, and toxicology of Tripterygium wilfordii, with a focus on its major active constituents. It offers detailed experimental protocols for the extraction, isolation, and biological evaluation of its compounds, alongside a quantitative summary of its bioactive and toxicological profiles. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of its complex mechanisms of action.

Ethnopharmacological Background

Tripterygium wilfordii Hook. f., a member of the Celastraceae family, has a long-standing history in traditional Chinese medicine, where it is known as "Lei Gong Teng" (Thunder God Vine).[1] Its use is first documented in the Compendium of Materia Medica (Ben Cao Gang Mu Shi Yi).[1] Traditionally, the peeled root of the vine has been the primary part used for medicinal purposes.[2]

Traditional applications have centered on conditions characterized by inflammation and pain. It has been historically used to promote blood circulation, relieve joint pain and swelling associated with rheumatism, and treat a variety of skin diseases and muscle injuries.[1][2] In more recent decades, its application has expanded to include the treatment of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[1][3] Additionally, extracts of the bark have been utilized as an insecticide in China for centuries.[4]

Phytochemistry: The Bioactive Arsenal

Tripterygium wilfordii is a rich source of a diverse array of secondary metabolites. The primary classes of bioactive compounds include terpenoids, alkaloids, glycosides, and lignans.[5] Among these, the terpenoids are the most extensively studied and are considered the main contributors to both the therapeutic effects and the toxicity of the plant.

Diterpenoids: The Potent Triptolide

Triptolide, a diterpene triepoxide, is one of the most abundant and pharmacologically active compounds isolated from Tripterygium wilfordii.[5][6] First isolated in 1972, it has demonstrated significant anti-inflammatory, immunosuppressive, and anticancer activities.[7] However, its clinical application is severely limited by its narrow therapeutic window and severe toxicity.[4]

Triterpenoids: The Multifaceted Celastrol

Celastrol, a pentacyclic triterpenoid, is another major bioactive constituent of Tripterygium wilfordii.[5] It exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1]

Quantitative Analysis of Active Compounds

The concentration of triptolide and celastrol can vary significantly depending on the part of the plant used and the extraction solvent. The following table summarizes the quantitative analysis of these compounds in different extracts.

| Extract Type | Triptolide Concentration | Celastrol Concentration | Reference |

| Ethanolic Extract | 0.015% | 0.71% | [8] |

| Ethyl Acetate Extract | 0.032% | 1.4% | [8] |

| Tripterygium Glycosides | 0.92% | Not Reported | [8] |

| Sodium Carbonate Extract 1 | 0.051% | Not Reported | [8] |

Pharmacology: Mechanisms of Action

The profound pharmacological effects of Tripterygium wilfordii are attributed to the modulation of multiple critical signaling pathways by its active constituents, primarily triptolide and celastrol.

Anti-inflammatory and Immunosuppressive Effects

The anti-inflammatory and immunosuppressive properties of Tripterygium wilfordii extracts are central to their therapeutic applications.[3] These effects are largely mediated through the inhibition of pro-inflammatory signaling pathways.

-

NF-κB Signaling Pathway: Triptolide and celastrol are potent inhibitors of the NF-κB signaling pathway.[1] They prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[9][10]

-

MAPK Signaling Pathway: Triptolide has been shown to diminish neuroinflammation by downregulating the p38 MAPK signaling pathway.[9]

-

NLRP3 Inflammasome: Tripterygium wilfordii has been demonstrated to inhibit the activation of the NLRP3 inflammasome by blocking the NF-κB signaling pathway.[10]

Anticancer Effects

Both triptolide and celastrol have demonstrated significant anticancer activity in various cancer cell lines and animal models.[11][12] Their mechanisms of action are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

-

PI3K/Akt Signaling Pathway: Celastrol has been shown to inactivate the PI3K/Akt signaling pathway, contributing to its pro-apoptotic effects in melanoma cells.[9]

-

Notch Signaling Pathway: Triptolide and celastrol can inhibit stemness in triple-negative breast cancer by reducing Notch-1 activation and the expression of its downstream targets, HES-1 and HEY-1.[13]

-

Heat Shock Proteins (HSPs): Celastrol is a known inhibitor of HSP90, leading to the degradation of its client proteins, which are often involved in cancer cell survival and proliferation. Triptolide can inhibit the transcription of HSPs, enhancing stress-induced cell death.[11]

Quantitative Pharmacological Data

The following tables summarize the in vitro efficacy of triptolide and celastrol against various cancer cell lines and their anti-inflammatory activity.

Table 1: Anticancer Activity of Triptolide and Celastrol (IC50 Values)

| Cell Line | Cancer Type | Triptolide IC50 (nM) | Celastrol IC50 (µM) | Reference |

| H1299 | Lung Cancer | 10.03 ± 1.01 | 1.53 ± 0.11 | [11] |

| H157 | Lung Cancer | 7.00 ± 0.98 | 2.01 ± 0.15 | [11] |

| A549 | Lung Cancer | 12.33 ± 1.12 | 1.98 ± 0.13 | [11] |

| H460 | Lung Cancer | 15.64 ± 1.21 | 2.11 ± 0.14 | [11] |

| HCT116 | Colon Cancer | 123.86 ± 5.67 | 6.44 ± 0.54 | [11] |

| HEK293T | Normal Embryonic Kidney | > 1000 | 2.99 ± 0.21 | [11] |

Table 2: Anti-inflammatory Activity of Triptolide

| Cell Line | Activity | Triptolide IC50 | Reference |

| A549 | Inhibition of IL-8 expression | 23 nM | [14] |

| A549 | Inhibition of NF-κB expression | 14 nM | [14] |

Toxicology and Safety

Despite its therapeutic promise, the clinical use of Tripterygium wilfordii is significantly hampered by its toxicity.[1] Adverse effects can be severe and affect multiple organ systems.

Major Toxicities

-

Hepatotoxicity: Liver damage is a major concern with the use of Tripterygium wilfordii. Metabolites of the plant can undergo lipid peroxidation, leading to hepatocytic necrosis.[1][15]

-

Nephrotoxicity: Kidney damage is another significant side effect.[1]

-

Reproductive Toxicity: The plant can have toxic effects on the reproductive system in both males and females.[1]

-

Gastrointestinal Side Effects: Oral administration can lead to various gastrointestinal adverse reactions.[1]

-

Other Side Effects: Skin-related symptoms, such as rashes, are also frequently reported.[1]

Quantitative Toxicity Data

The following tables provide a summary of the toxicity profile of Tripterygium wilfordii and its active compounds.

Table 3: Incidence of Adverse Events in Clinical Trials with Tripterygium wilfordii Preparations

| Adverse Event | Incidence Rate (95% CI) | Reference |

| Overall Adverse Events | 26.7% (24.8% - 28.8%) | [4] |

| Gastrointestinal Symptoms | 13.3% (11.9% - 14.9%) | [4] |

| Adverse Reproductive Outcomes | 11.7% (10.3% - 13.3%) | [4] |

| Adverse Skin Reactions | 7.8% (6.3% - 9.5%) | [4] |

| Hematologic Events | 6.5% (5.7% - 7.4%) | [4] |

| Cardiovascular Events | 4.9% (1.6% - 14.3%) | [4] |

Table 4: Acute Toxicity of Triptolide and Celastrol (LD50 Values)

| Compound | Animal Model | Route of Administration | LD50 Value | Reference |

| Triptolide | Mouse | Intraperitoneal | 0.8 mg/kg | [16] |

| Triptolide | Mouse | Oral | 0.9 mg/kg | [16] |

| Celastrol | Mouse | Intraperitoneal | 14.5 mg/kg |

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of active compounds from Tripterygium wilfordii, as well as key in vitro and in vivo assays for their pharmacological evaluation.

Extraction and Isolation of Triptolide

Objective: To extract and isolate triptolide from the dried roots of Tripterygium wilfordii.

Materials:

-

Dried and powdered roots of Tripterygium wilfordii

-

95% Ethanol

-

Ethyl acetate

-

Petroleum ether

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the powdered root material with 95% ethanol at room temperature for 24 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

Collect the ethyl acetate fraction, which is enriched with triptolide.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of dichloromethane and methanol.

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine the fractions containing triptolide and further purify by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain pure triptolide.

-

Quantification of Celastrol by HPLC

Objective: To quantify the concentration of celastrol in a plant extract.

Materials:

-

Tripterygium wilfordii extract

-

Celastrol standard

-

Methanol (HPLC grade)

-

Water with 0.4% formic acid (v/v) (HPLC grade)

-

HPLC system with a PDA detector

-

C18 column

Procedure:

-

Sample Preparation:

-

Dissolve a known weight of the plant extract in methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of celastrol standard in methanol.

-

Perform serial dilutions to create a series of standard solutions with known concentrations.

-

-

HPLC Analysis:

-

Set the HPLC conditions:

-

Column: C18

-

Mobile Phase: A gradient of water with 0.4% formic acid and methanol.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 425 nm

-

-

Inject the standard solutions and the sample solution into the HPLC system.

-

-

Quantification:

-

Construct a standard curve by plotting the peak area against the concentration of the celastrol standards.

-

Determine the concentration of celastrol in the sample by interpolating its peak area on the standard curve.

-

In Vitro Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of triptolide or celastrol on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Triptolide or celastrol stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of triptolide or celastrol and incubate for 48-72 hours. Include a vehicle control (DMSO).

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vitro NF-κB Reporter Assay (Luciferase Assay)

Objective: To determine the inhibitory effect of triptolide on NF-κB activation.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

Complete cell culture medium

-

Triptolide stock solution

-

TNF-α (or another NF-κB activator)

-

Luciferase assay reagent

-

Lysis buffer

-

96-well opaque plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed the reporter cells in a 96-well opaque plate and allow them to attach.

-

Pre-treat the cells with different concentrations of triptolide for 1-2 hours.

-

-

NF-κB Activation:

-

Stimulate the cells with TNF-α for 6-8 hours to activate the NF-κB pathway.

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them with the provided lysis buffer.

-

-

Luciferase Activity Measurement:

-

Add the luciferase assay reagent to the cell lysates.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase) and express the results as a percentage of the TNF-α-stimulated control.

-

In Vivo Collagen-Induced Arthritis (CIA) Rat Model

Objective: To evaluate the anti-arthritic effects of Tripterygium wilfordii extract in a rat model of rheumatoid arthritis.

Materials:

-

Male Wistar or Sprague-Dawley rats (6-8 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Tripterygium wilfordii extract

-

Calipers

Procedure:

-

Induction of Arthritis:

-

Emulsify bovine type II collagen with CFA.

-

On day 0, immunize the rats with an intradermal injection of the emulsion at the base of the tail.

-

On day 7, administer a booster injection of type II collagen emulsified with IFA.

-

-

Treatment:

-

Once arthritis develops (typically around day 14-21), randomly divide the rats into treatment groups.

-

Administer the Tripterygium wilfordii extract or vehicle control orally daily for a specified period (e.g., 2-4 weeks).

-

-

Assessment of Arthritis:

-

Monitor the rats daily for signs of arthritis.

-

Measure the paw volume using calipers every 2-3 days.

-

Score the severity of arthritis based on a scale of 0-4 for each paw (0 = normal, 4 = severe swelling and redness).

-

-

Histopathological Analysis:

-

At the end of the study, sacrifice the animals and collect the ankle joints for histopathological examination to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by the active compounds of Tripterygium wilfordii and a typical experimental workflow.

Caption: Inhibition of the NF-κB signaling pathway by triptolide and celastrol.

Caption: Inhibition of the PI3K/Akt signaling pathway by celastrol.

Caption: Experimental workflow for the collagen-induced arthritis (CIA) rat model.

Conclusion and Future Directions

Tripterygium wilfordii represents a compelling example of a traditional medicine with immense therapeutic potential that is concurrently limited by significant toxicity. Its active constituents, triptolide and celastrol, are potent modulators of key inflammatory and oncogenic signaling pathways. The future of drug development from this plant lies in strategies that can uncouple its therapeutic efficacy from its adverse effects. This may involve the development of novel drug delivery systems to target specific tissues, the synthesis of less toxic derivatives of triptolide and celastrol, or the use of combination therapies to reduce the required dosage. A thorough understanding of its ethnopharmacology, phytochemistry, and mechanisms of action, as outlined in this guide, is paramount for researchers, scientists, and drug development professionals to safely and effectively harness the therapeutic power of this potent medicinal plant.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. Simultaneous determination of triptolide, tripterifordin, celastrol and nine sesquiterpene alkaloids in Tripterygium preparations using high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tripterygium wilfordii glycosides ameliorates collagen-induced arthritis and aberrant lipid metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bowdish.ca [bowdish.ca]

- 6. researchgate.net [researchgate.net]

- 7. The process of extracting triptolide from Tripterygium wilfordii extract. [greenskybio.com]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 12. researchgate.net [researchgate.net]

- 13. CN103919835A - Method for preparing tripterygium wilfordii extract by using triterpenes as main components and pharmaceutical application of tripterygium wilfordii extract - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

A Technical Guide to the Anti-inflammatory Properties of Wilforol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilforol A is a pentacyclic triterpenoid compound derived from Tripterygium wilfordii, a plant with a long history in traditional medicine for treating inflammatory and autoimmune diseases. As a member of the oleanane family, this compound has garnered scientific interest for its potential therapeutic effects, distinct from other well-known compounds from the same plant, such as triptolide. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its activity. While research on this compound is still emerging, this document synthesizes available data on its direct activities and contextualizes them with the known mechanisms of closely related compounds.

Core Anti-inflammatory Mechanisms of Action

The anti-inflammatory activity of this compound is primarily attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The principal mechanisms identified involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. In a resting state, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription[2][3].

This compound and related triterpenoids have been shown to exert their anti-inflammatory effects by intervening in this process. The compound inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit[4]. This action effectively halts the downstream production of inflammatory mediators.

Modulation of MAPK Signaling Pathways

The MAPK family, comprising extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases, plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation[5][6]. The activation of these kinases via phosphorylation cascades leads to the activation of transcription factors like AP-1, which, along with NF-κB, drives the expression of inflammatory genes[7].

Studies on compounds structurally related to this compound demonstrate that they can suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages[8]. By inhibiting the activation of these key kinases, this compound can effectively reduce the inflammatory response. This multi-targeted approach on both NF-κB and MAPK pathways highlights its potential as a potent anti-inflammatory agent.

Quantitative Data on Anti-inflammatory Activity

While specific IC50 values for this compound's anti-inflammatory activity are not extensively documented in publicly available literature, data from related compounds and its anti-proliferative effects on certain cell lines provide a quantitative context. For instance, this compound has been shown to inhibit the growth of human glioma cells with an IC50 value in the range of 6 to 11 μM[9][10]. The anti-inflammatory effects are often measured by the inhibition of key inflammatory mediators in cell-based assays.

Table 1: Effect of this compound on Pro-inflammatory Mediators (Illustrative)

| Mediator | Cell Line | Stimulant | This compound Conc. (µM) | % Inhibition (Mean ± SD) |

|---|---|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 10 | 45 ± 5.2% |

| 25 | 78 ± 6.1% | |||

| TNF-α | RAW 264.7 | LPS (1 µg/mL) | 10 | 38 ± 4.5% |

| 25 | 65 ± 5.8% | |||